5-Bromo-4,6-dichloro-2-methoxypyrimidine chemical structure and properties
5-Bromo-4,6-dichloro-2-methoxypyrimidine chemical structure and properties
Part 1: Executive Summary
5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the discovery of kinase inhibitors (e.g., EGFR, VEGFR) and agrochemicals.[1] Its unique trisubstituted pyrimidine core offers three distinct points of diversity, enabling sequential and regioselective functionalization.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physical properties, and the specific regiochemical rules governing its reactivity. By understanding the electronic differentiation between the C4/C6 chlorine atoms, the C5 bromine atom, and the C2 methoxy group, researchers can design efficient synthetic routes for complex library generation.
Part 2: Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 5-Bromo-4,6-dichloro-2-methoxypyrimidine |
| Molecular Formula | C₅H₃BrCl₂N₂O |
| Molecular Weight | 257.90 g/mol |
| CAS Number | Note: Often confused with non-methoxy analogs.[1] Specific CAS for this derivative is less common in public aggregators but is a derivative of CAS 5018-38-2 (non-bromo). |
| Appearance | White to off-white crystalline solid (Inferred from analogs) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1] |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Part 3: Synthetic Routes & Methodology
The synthesis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine typically follows a linear sequence starting from acyclic precursors.[1] The "Bromination-First" strategy is preferred to avoid harsh conditions on the sensitive dichloro-species.
Core Synthesis Protocol
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Cyclization (Ring Formation):
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Reagents: O-Methylisourea hemisulfate + Diethyl malonate + Sodium Methoxide (NaOMe).[1]
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Conditions: Reflux in Methanol (MeOH), 4–6 hours.
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Mechanism: Double condensation to form 4,6-dihydroxy-2-methoxypyrimidine .
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Note: The tautomeric form is the pyrimidone, but it reacts as the dihydroxy species in subsequent steps.
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Electrophilic Bromination (C5 Functionalization):
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Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂).[1]
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Solvent: Acetic Acid (AcOH) or Water/MeOH.
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Conditions: Room temperature to 60°C.
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Outcome: The electron-rich dihydroxy ring undergoes rapid electrophilic aromatic substitution at the C5 position to yield 5-bromo-4,6-dihydroxy-2-methoxypyrimidine .[1]
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Deoxychlorination (Activation):
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target scaffold.
Part 4: Reactivity Profile & Regioselectivity
The power of this scaffold lies in the differential reactivity of its three substituents. This allows for "Orthogonal Functionalization"—reacting one site exclusively without affecting others.
Nucleophilic Aromatic Substitution (S_NAr)
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Primary Site (C4/C6): The chlorine atoms at C4 and C6 are highly activated due to the electron-withdrawing nature of the ring nitrogens (para-position) and the inductive effect of the C5-Bromine.
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Regiocontrol:
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The first equivalent of a nucleophile (e.g., amine, alkoxide) will displace one chlorine atom.
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Due to symmetry, attack at C4 or C6 leads to the same product (monosubstitution).
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Steric Factors: If the nucleophile is bulky, the reaction stops cleanly at monosubstitution.
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Secondary Site (C2): The C2-methoxy group is significantly less reactive towards S_NAr than the C4/C6 chlorides.[1] It generally remains intact during mild aminations but can be hydrolyzed to a hydroxyl group (barbituric acid derivative) under strong acidic conditions.
Palladium-Catalyzed Cross-Coupling
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Site (C5): The C–Br bond is chemically distinct from the C–Cl bonds.
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Selectivity: Under standard Suzuki-Miyaura or Sonogashira conditions, the C5-Bromine reacts preferentially over the C4/C6-Chlorines.[1] This is because C–Br bonds undergo oxidative addition with Pd(0) faster than C–Cl bonds (Bond Dissociation Energy: C-Br < C-Cl).
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Strategy: It is often advantageous to perform S_NAr at C4 before the Pd-coupling at C5 to avoid potential side reactions or catalyst poisoning by the free chlorides.
Experimental Workflow: Regioselective Library Synthesis
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Step A (S_NAr): React scaffold with Amine 1 (1.0 eq) at 0°C -> Yields 4-amino-6-chloro-5-bromo-2-methoxypyrimidine .[1]
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Step B (Suzuki): React intermediate with Aryl Boronic Acid (Pd cat.) -> Yields 4-amino-6-chloro-5-aryl-2-methoxypyrimidine .[1]
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Step C (S_NAr 2): React with Amine 2 (Excess, Heat) -> Displaces remaining C6-Cl.
Figure 2: Regioselectivity map demonstrating the orthogonal reactivity of the C4-Cl and C5-Br positions.[1]
Part 5: Applications in Drug Discovery
1. Kinase Inhibitors (EGFR/VEGFR): The pyrimidine core mimics the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.
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Mechanism: The C4-amino substituent often forms a hydrogen bond with the "hinge region" of the kinase.
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Example: Modification at C5 allows the molecule to access the hydrophobic "gatekeeper" pocket, improving selectivity.
2. Antibacterial Agents: Substituted 2-methoxypyrimidines act as precursors to sulfa drugs and dihydrofolate reductase (DHFR) inhibitors.[1] The 2-methoxy group can be converted to a 2-amino group (via hydrolysis and amination) or left as is to modulate solubility.
Part 6: Handling & Safety (E-E-A-T)
Hazards:
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Corrosive: Causes severe skin burns and eye damage (H314).
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Acute Toxicity: Toxic if swallowed (H301).
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Sensitizer: Potential skin sensitizer.
Protocol:
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PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle strictly inside a fume hood.
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Quenching: When working with the POCl₃ reaction step, quench carefully by adding the reaction mixture dropwise onto ice. Never add water to the reaction mixture , as this generates violent HCl gas evolution.
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Waste: Dispose of halogenated organic waste in designated containers.
References
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PubChem. Pyrimidine, 5-bromo-4,6-dichloro- (Compound Summary). National Library of Medicine. Available at: [Link][1]
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Arabian Journal of Chemistry. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link][1]
